
8-Methoxy-2,4-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2,4-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and applications in medicinal and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Methoxy-2,4-dimethylquinoline can be synthesized using various methods. One common approach involves the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . Another method involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is becoming increasingly popular to meet environmental and sustainability standards .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-2,4-dimethylquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as zinc/acetic acid or triphenylphosphine.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the methoxy and methyl groups.
Common Reagents and Conditions:
Oxidation: Selectfluor, silver nitrate, aqueous solutions.
Reduction: Zinc/acetic acid, triphenylphosphine.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .
Aplicaciones Científicas De Investigación
8-Methoxy-2,4-dimethylquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2,4-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to form DNA adducts and inhibit DNA synthesis also contributes to its biological effects .
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its broad spectrum of biological activities.
8-Methoxyquinoline: Similar in structure but lacks the additional methyl groups, leading to different reactivity and applications.
2,4-Dimethylquinoline: Lacks the methoxy group, resulting in different chemical properties and uses.
Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Propiedades
IUPAC Name |
8-methoxy-2,4-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-7-9(2)13-12-10(8)5-4-6-11(12)14-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFVYMFREHYUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
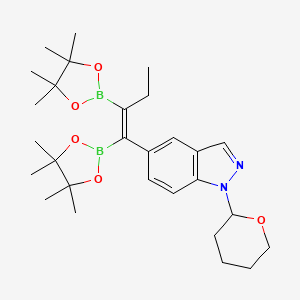

![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
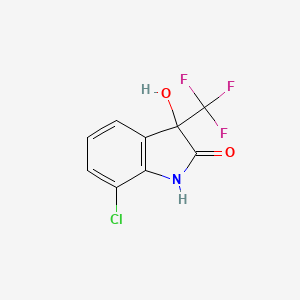
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

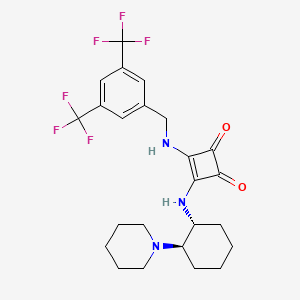
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
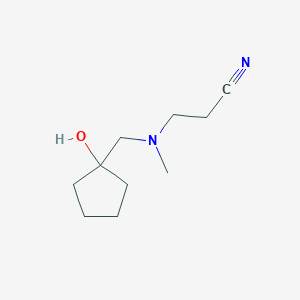
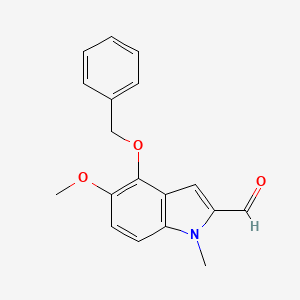
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
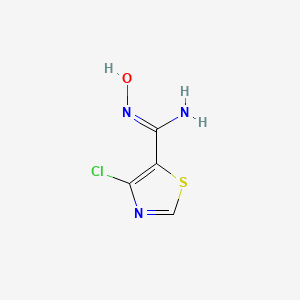
![4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12953535.png)

